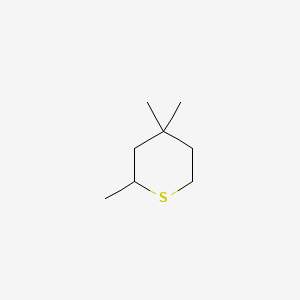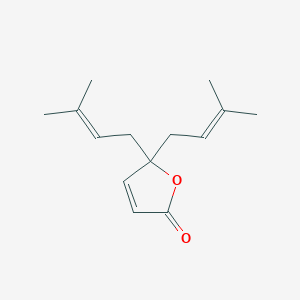
2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- is a chemical compound known for its unique structure and properties It is a derivative of furanone, characterized by the presence of two 3-methyl-2-butenyl groups attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- typically involves the reaction of furanone with 3-methyl-2-butenyl groups under specific conditions. One common method involves the use of a base-catalyzed reaction, where furanone is treated with 3-methyl-2-butenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyl-2-butenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(3-methyl-2-butenyl)barbituric acid: A compound with a similar structure but different functional groups.
3-methoxy-5-hydroxy-2-(3-methyl-2-butenyl)bibenzyl: Another compound with 3-methyl-2-butenyl groups but a different core structure.
Uniqueness
2(5H)-Furanone, 5,5-bis(3-methyl-2-butenyl)- is unique due to its furanone core and the presence of two 3-methyl-2-butenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62535-34-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5,5-bis(3-methylbut-2-enyl)furan-2-one |
InChI |
InChI=1S/C14H20O2/c1-11(2)5-8-14(9-6-12(3)4)10-7-13(15)16-14/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
PHVJPLLQZZATRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C=CC(=O)O1)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one](/img/structure/B14526059.png)
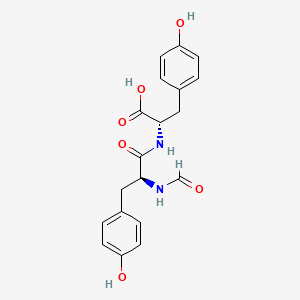
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
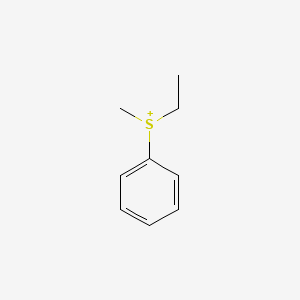
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)

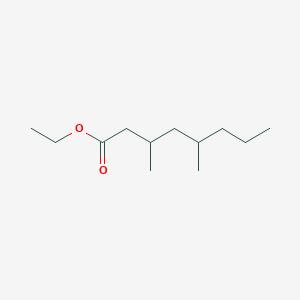
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
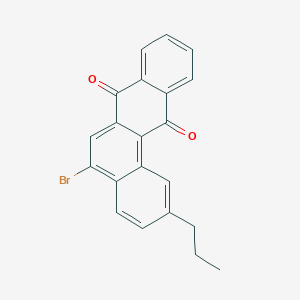
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
